Cas no 3281-08-1 (2-(quinolin-8-yloxy)acetohydrazide)

2-(quinolin-8-yloxy)acetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, (8-quinolinyloxy)-, hydrazide
- 2-(QUINOLIN-8-YLOXY)ACETOHYDRAZIDE
- AKOS AU36-M556
- Acetic acid, 2-(8-quinolinyloxy)-, hydrazide
- F2102-0066
- BBL019140
- Oprea1_843627
- (Quinolin-8-yloxy)-acetic acid hydrazide
- STL199182
- Oprea1_572709
- AKOS000572630
- G72038
- CHEMBL1594444
- 3281-08-1
- MLS000120935
- BAS 02069863
- 2-quinolin-8-yloxyacetohydrazide
- VS-06881
- SMR000118357
- HMS2327H03
- 2-(quinolin-8-yloxy)acetohydrazide
-
- MDL: MFCD01057707
- Inchi: InChI=1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15)
- InChI Key: WTYFZDSMBKKPHM-UHFFFAOYSA-N
- SMILES: NNC(COC1=CC=CC2=C1N=CC=C2)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 77.2Ų
2-(quinolin-8-yloxy)acetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143353-1g |
2-(Quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 97% | 1g |
¥5409.00 | 2024-08-02 | |
Chemenu | CM245029-5g |
2-(Quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 97% | 5g |
$825 | 2022-06-11 | |
TRC | E592475-100mg |
2-(quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
Life Chemicals | F2102-0066-10g |
2-(quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 95% | 10g |
$2381.0 | 2023-09-06 | |
TRC | E592475-10mg |
2-(quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143353-250mg |
2-(Quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 97% | 250mg |
¥2143.00 | 2024-08-02 | |
Chemenu | CM245029-100mg |
2-(Quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 97% | 100mg |
$195 | 2023-02-22 | |
Key Organics Ltd | VS-06881-5G |
2-(quinolin-8-yloxy)acetohydrazide |
3281-08-1 | >90% | 5g |
£1306.00 | 2023-09-08 | |
A2B Chem LLC | AX72704-100mg |
2-(Quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 97% | 100mg |
$109.00 | 2024-04-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | A01006206-1g |
2-(quinolin-8-yloxy)acetohydrazide |
3281-08-1 | 97% | 1g |
¥4057.00 | 2023-09-15 |
2-(quinolin-8-yloxy)acetohydrazide Related Literature
-
Har Mohindra Chawla,Richa Shukla,Preeti Goel New J. Chem. 2014 38 5264
-
Joseph Ponniah S,Subrat Kumar Barik,Rosmita Borthakur,Arunabha Thakur,Bikash Garai,Sourita Jana,Sundargopal Ghosh RSC Adv. 2015 5 15690
Additional information on 2-(quinolin-8-yloxy)acetohydrazide
Recent Advances in the Study of 2-(Quinolin-8-yloxy)acetohydrazide (CAS: 3281-08-1) in Chemical Biology and Pharmaceutical Research
The compound 2-(quinolin-8-yloxy)acetohydrazide (CAS: 3281-08-1) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic hydrazide derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in treating various diseases. Recent studies have focused on its synthesis optimization, mechanism of action, and therapeutic potential, particularly in antimicrobial and anticancer research.
Structural analysis reveals that the quinoline core provides excellent π-stacking capabilities while the hydrazide moiety offers hydrogen bonding potential, making this compound particularly suitable for targeting biological macromolecules. Computational docking studies published in 2023 demonstrate strong binding affinity of 2-(quinolin-8-yloxy)acetohydrazide with several key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
In antimicrobial research, a 2024 study published in the European Journal of Medicinal Chemistry reported remarkable activity of 2-(quinolin-8-yloxy)acetohydrazide derivatives against drug-resistant Staphylococcus aureus strains (MIC values ranging from 0.5-2 μg/mL). The mechanism appears to involve dual inhibition of DNA gyrase and topoisomerase IV, suggesting potential as a novel class of antibacterial agents to address the growing antibiotic resistance crisis.
Oncology applications have shown particularly promising results. Recent in vitro studies demonstrate that structural modifications of the 2-(quinolin-8-yloxy)acetohydrazide core can yield compounds with selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers, while showing minimal effects on normal cells. The Journal of Medicinal Chemistry (2023) reported a derivative with IC50 values below 5 μM against these cell lines, accompanied by clear evidence of apoptosis induction through caspase-3 activation.
Pharmacokinetic studies have also advanced significantly. A 2024 investigation of radiolabeled 2-(quinolin-8-yloxy)acetohydrazide in animal models revealed favorable absorption and distribution profiles, with moderate plasma protein binding (65-75%) and good blood-brain barrier penetration. These findings suggest potential applications in treating central nervous system disorders, though further optimization of metabolic stability is needed to address rapid hepatic clearance observed in preclinical models.
The synthetic chemistry of 2-(quinolin-8-yloxy)acetohydrazide has seen notable improvements. Recent publications describe more efficient synthetic routes with yields exceeding 85% through optimized coupling reactions between 8-hydroxyquinoline and hydrazide derivatives under mild conditions. Green chemistry approaches using water as solvent have also been successfully applied, significantly reducing the environmental impact of production.
Future research directions appear to focus on three main areas: (1) development of more potent and selective derivatives through structure-activity relationship studies, (2) investigation of combination therapies with existing drugs to overcome resistance mechanisms, and (3) exploration of novel delivery systems to improve bioavailability. The compound's versatility and demonstrated biological activities position it as a valuable scaffold for continued drug discovery efforts in multiple therapeutic areas.
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